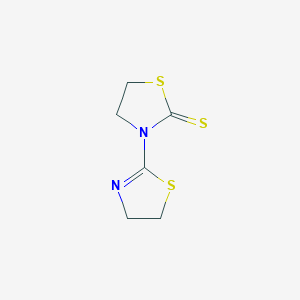
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is an organic compound with a complex structure It is characterized by the presence of three cyano groups attached to a benzene ring, along with two chlorine atoms and an aminoanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of cyano groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted benzenes, amines, and nitriles. These products can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-: This compound has similar structural features but with methyl groups instead of chlorine and aminoanilino groups.
1,3,5-Tricyanobenzene: A simpler compound with only cyano groups attached to the benzene ring.
Uniqueness
1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is unique due to the presence of both chlorine and aminoanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.
Propriétés
Numéro CAS |
35727-97-0 |
|---|---|
Formule moléculaire |
C15H7Cl2N5 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-(4-aminoanilino)-4,6-dichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H7Cl2N5/c16-13-10(5-18)14(17)12(7-20)15(11(13)6-19)22-9-3-1-8(21)2-4-9/h1-4,22H,21H2 |
Clé InChI |
FNCMMTVNCZUXKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




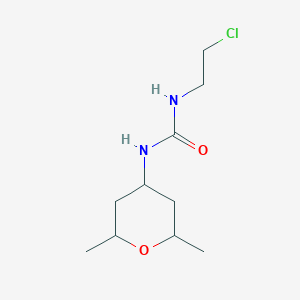


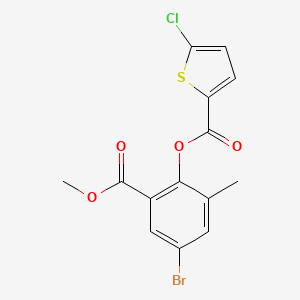
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
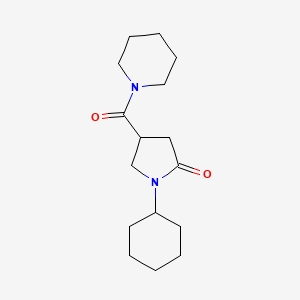
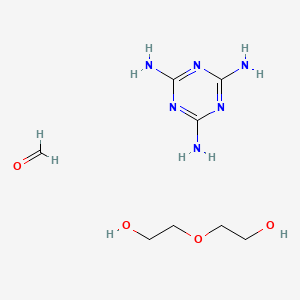
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)



